1,3-Bis(diphenylphosphino)propane monooxide

Description

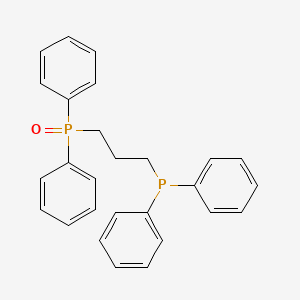

1,3-Bis(diphenylphosphino)propane monooxide (CAS: 85685-99-0) is an organophosphorus compound characterized by a propane backbone with two diphenylphosphine groups, one of which is oxidized to a phosphine oxide (P=O) moiety . Its molecular structure is [3-(diphenylphosphino)propyl]diphenylphosphine oxide, with the oxide group introducing distinct electronic and steric properties compared to non-oxidized analogs like 1,3-Bis(diphenylphosphino)propane (dpp, CAS: 6737-42-4). This compound is used in coordination chemistry, catalysis, and materials science, where its mixed phosphine/phosphine oxide functionality enables unique reactivity profiles .

Properties

IUPAC Name |

3-diphenylphosphorylpropyl(diphenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26OP2/c28-30(26-18-9-3-10-19-26,27-20-11-4-12-21-27)23-13-22-29(24-14-5-1-6-15-24)25-16-7-2-8-17-25/h1-12,14-21H,13,22-23H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZDVOUAZWJNTRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(CCCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26OP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40391580 | |

| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85685-99-0 | |

| Record name | [3-(Diphenylphosphanyl)propyl](oxo)diphenyl-lambda~5~-phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40391580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reduction of Phosphine Oxide Precursors

A common approach to prepare 1,3-Bis(diphenylphosphino)propane monooxide involves the selective reduction of the corresponding phosphine oxide derivative. The key synthetic sequence reported by Pehlivan et al. (2012) employs indium(III) bromide as a catalyst and 1,1,3,3-tetramethyldisiloxane (TMDS) as the reducing agent in toluene under an inert atmosphere.

- The phosphine oxide derivative (5 mmol) is dissolved in anhydrous toluene (1 M).

- Indium(III) bromide (1 mol %, 0.05 mmol) and TMDS (1.5 equivalents, 7.5 mmol) are added.

- The sealed reaction mixture is stirred at 100 °C for 7 to 40 hours, depending on the substrate.

- The reaction progress is monitored by ^31P NMR spectroscopy.

- Upon completion, toluene is evaporated, and the phosphine product is purified by flash chromatography on silica gel using cyclohexane as eluent.

Reaction conditions and yield:

| Parameter | Details |

|---|---|

| Catalyst | Indium(III) bromide (1 mol %) |

| Reducing agent | 1,1,3,3-Tetramethyldisiloxane (1.5 equiv.) |

| Solvent | Anhydrous toluene (1 M) |

| Temperature | 100 °C |

| Reaction time | 7–40 hours |

| Atmosphere | Inert (sealed tube) |

| Yield | Approximately 80% |

This method is advantageous due to its mild conditions and relatively high yield. The use of TMDS as a hydrosilane reduces the phosphine oxide selectively without over-reduction or decomposition.

Lithium-Mediated Synthesis via Diphenylphosphino Lithium Intermediates

A notable industrially applicable method is described in Chinese patent CN104177407A, which outlines a multi-step process starting from triphenylphosphine and metallic lithium to generate diphenylphosphino lithium intermediates. This method avoids the use of expensive or hazardous reagents like tert-butyl chloride and achieves high yields with relatively simple operations.

Generation of diphenylphosphino lithium:

- Metallic lithium reacts with triphenylphosphine in anhydrous tetrahydrofuran (THF) under nitrogen atmosphere.

- Reaction time: approximately 3 hours at room temperature.

- The solution turns scarlet, indicating formation of diphenylphosphino lithium.

Hydrolysis to diphenylphosphine alkane:

- Water is added dropwise at 0 °C over 30 minutes.

- Adularescent crystallization occurs.

- THF is removed by distillation.

Alkaline treatment and coupling:

- An aqueous alkaline solution (e.g., 56% potassium hydroxide) is added to the concentrated reaction mixture.

- The corresponding dichloroalkane (e.g., 1,3-propylene dichloride for the propane backbone) is added dropwise.

- The reaction mixture is heated to 30–80 °C and incubated for 1–3 hours.

-

- The mixture is cooled, diluted with water, stirred, and filtered.

- The product is recrystallized from appropriate solvents (e.g., toluene/ethanol or ethyl acetate).

Representative reaction equation:

$$

\text{Cl-R-Cl} + 2 \text{Ph}2\text{P-Li} \xrightarrow{\text{alkaline}} \text{Ph}2\text{P-R-PPh}_2

$$

where $$R$$ is the alkyl chain (e.g., propylene for 1,3-Bis(diphenylphosphino)propane).

Experimental data summary:

| Embodiment | Lithium (g) | Triphenylphosphine (g) | Water (g) | Alkali (KOH 56%) (g) | Dichloroalkane (mL) | Temp (°C) | Time (h) | Yield (g) | Purity (HPLC) | Melting Point (°C) |

|---|---|---|---|---|---|---|---|---|---|---|

| 1 | 14 | 26.2 | 5.4 | 13.75 | 4 (ethylene dichloride) | 50 | 1 | 18 | >98% | 138–140 |

| 2 | 14 | 26.2 | 5.4 | 14 | 4.8 (1,3-propylene dichloride) | 50 | 2 | 17.4 | >98% | 63–65 |

| 3 | 14 | 26.2 | 5.4 | 14 | 5.6 (Isosorbide-5-Nitrae-dichlorobutane) | 50 | 3 | 17.8 | >98% | 130–137 |

This method is scalable, cost-effective, and avoids low-temperature and expensive reagents, making it suitable for industrial production.

Comparative Analysis of Preparation Routes

| Feature | Reduction of Phosphine Oxide (Indium/TMDS) | Lithium-Mediated Synthesis (Patent CN104177407A) |

|---|---|---|

| Starting materials | Phosphine oxide derivative | Triphenylphosphine, metallic lithium |

| Catalyst/reagents | Indium(III) bromide, TMDS | Metallic lithium, water, alkaline solution |

| Reaction atmosphere | Inert, sealed tube | Nitrogen atmosphere |

| Temperature | 100 °C | Room temperature to 50 °C |

| Reaction time | 7–40 hours | 1–3 hours (coupling step) |

| Yield | ~80% | High (exact yield not specified, ~high purity) |

| Purification | Flash chromatography | Recrystallization |

| Industrial scalability | Moderate | High |

| Cost and safety considerations | Use of hydrosilane and indium catalyst | Avoids expensive reagents, uses common chemicals |

Research Findings and Practical Considerations

The indium-catalyzed reduction method offers a clean, selective reduction of phosphine oxides but involves longer reaction times and requires handling of hydrosilanes and indium salts.

The lithium-mediated route is more industrially attractive due to its simplicity, use of inexpensive reagents, and avoidance of hazardous reagents like tert-butyl chloride.

Both methods require inert atmospheres to prevent oxidation of sensitive phosphine intermediates.

Purification by recrystallization or chromatography ensures high purity (>98%) suitable for catalytic applications.

Chemical Reactions Analysis

1,3-Bis(diphenylphosphino)propane monooxide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:

Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.

Reduction: Reduction reactions can convert the phosphine oxide back to the phosphine.

Substitution: The compound can participate in substitution reactions, where the phosphine ligands are replaced by other groups.

Major products formed from these reactions include the phosphine oxide and various substituted derivatives .

Scientific Research Applications

1,3-Bis(diphenylphosphino)propane monooxide has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its notable applications include:

Mechanism of Action

The mechanism by which 1,3-Bis(diphenylphosphino)propane monooxide exerts its effects involves its role as a ligand in coordination chemistry. The compound coordinates with transition metals to form complexes that facilitate various catalytic reactions. The molecular targets and pathways involved include the formation of six-membered C₃P₂M chelate rings with a natural bite angle of 91°, which enhances the stability and reactivity of the metal complexes .

Comparison with Similar Compounds

Comparison with Similar Organophosphorus Compounds

Structural and Electronic Differences

The monooxide derivative differs from related bisphosphines in two key aspects:

- Oxidation State: The phosphine oxide group reduces electron-donating capacity compared to non-oxidized phosphines, altering ligand behavior in metal complexes. For example, nickel complexes of dpp (e.g., 1,3-Bis(diphenylphosphino)propane nickel(II) chloride) exhibit strong metal coordination, whereas the monooxide may form weaker bonds due to the oxidized phosphorus .

- However, steric bulk remains comparable to dpp, as phenyl substituents dominate the spatial profile .

Table 1: Structural and Electronic Comparison

| Compound | CAS Number | Phosphorus Oxidation State | Key Substituents | Electron-Donor Strength |

|---|---|---|---|---|

| 1,3-Bis(diphenylphosphino)propane | 6737-42-4 | P(III) | Phenyl | High |

| 1,3-Bis(diphenylphosphino)propane monooxide | 85685-99-0 | P(III) and P(V) | Phenyl, Oxide | Moderate |

| 1,3-Bis(dicyclohexylphosphino)propane (dcpp) | - | P(III) | Cyclohexyl | High |

| 1,6-Bis(diphenylphosphino)hexane (dpph) | - | P(III) | Phenyl | High |

Table 2: Comparative Performance in SWCNT Doping (Non-Oxidized Compounds)

| Compound | Electrical Conductivity Increase | Seebeck Coefficient Modulation | Power Factor (µW/m·K²) |

|---|---|---|---|

| dpph | 4× | Sign reversal + magnitude increase | 467 |

| dpp | Baseline | Baseline | 60.27 |

| dcpp | Not reported | Not reported | - |

Biological Activity

1,3-Bis(diphenylphosphino)propane monooxide (DPPP-O) is a phosphine oxide derivative of 1,3-Bis(diphenylphosphino)propane (DPPP), which is widely studied for its applications in catalysis and medicinal chemistry. This article provides an overview of the biological activity of DPPP-O, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C27H26P2O

- CAS Number: 85685-99-0

DPPP-O can be synthesized through the oxidation of DPPP using various oxidizing agents. The resulting compound retains the bidentate coordination properties of DPPP while introducing an oxygen atom that may influence its biological interactions.

DPPP-O exhibits several biological activities attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition: DPPP-O has been shown to inhibit cytochrome P450 enzymes, which play crucial roles in drug metabolism. In particular, it acts as an inhibitor for CYP1A2 and CYP3A4, potentially affecting the pharmacokinetics of co-administered drugs .

- Antioxidant Activity: The compound demonstrates antioxidant properties by scavenging free radicals and reducing oxidative stress in cellular environments. This activity can be beneficial in preventing cell damage associated with various diseases .

- Cellular Uptake and Distribution: DPPP-O is classified as a blood-brain barrier (BBB) permeant, indicating its potential for central nervous system (CNS) applications. Its lipophilicity (Log P values ranging from 4.41 to 8.54) suggests favorable absorption characteristics .

Biological Activity Data

The following table summarizes key biological activities and findings related to DPPP-O:

Case Studies

-

Cytotoxicity in Cancer Cells:

A study evaluated the cytotoxic effects of DPPP-O on MDA-MB-435 breast cancer cells. Results indicated significant growth inhibition at micromolar concentrations, suggesting potential as an anticancer agent . -

Neuroprotective Effects:

Research investigated the neuroprotective properties of DPPP-O against oxidative stress-induced cell death in neuronal cell lines. The compound demonstrated a reduction in apoptosis markers, highlighting its potential in neurodegenerative disease treatment . -

Metal Complexation:

DPPP-O has been explored for its role in stabilizing metal clusters in organometallic chemistry. Its ability to form stable complexes with gold and palladium enhances catalytic activity in various reactions, including cross-coupling reactions.

Q & A

Q. How can researchers optimize the synthesis of 1,3-bis(diphenylphosphino)propane monooxide while minimizing oxidation byproducts?

Methodological Answer:

- Key Variables : Use inert atmosphere (N₂/Ar) during synthesis to prevent unintended oxidation of the phosphine groups .

- Reagent Ratios : Adjust stoichiometry of oxidizing agents (e.g., controlled O₂ exposure) to selectively oxidize one phosphorus center while retaining the other as a ligating site .

- Purification : Employ column chromatography with silica gel or alumina, followed by recrystallization in anhydrous toluene to isolate the monooxide derivative .

- Validation : Confirm purity via P NMR spectroscopy (δ ~20-30 ppm for monooxide vs. δ ~-10 to -20 ppm for unoxidized phosphine) .

Q. What are the critical handling protocols for ensuring compound stability during catalysis experiments?

Methodological Answer:

- Storage : Store under argon at -20°C in amber vials to mitigate air and moisture sensitivity .

- Solvent Selection : Use degassed solvents (e.g., THF, toluene) and pre-purify via freeze-pump-thaw cycles to eliminate dissolved O₂ .

- In Situ Monitoring : Track ligand decomposition during reactions using UV-Vis spectroscopy (absorption at 250-300 nm for oxidized species) .

Advanced Research Questions

Q. How does the bite angle of this compound influence catalytic activity in cross-coupling reactions?

Methodological Answer:

- Bite Angle Analysis : Calculate the natural bite angle (~94° for the parent diphosphine) using computational tools (e.g., DFT). Compare with experimental X-ray crystallography data for monooxide derivatives to assess structural perturbations .

- Catalytic Testing : Screen ligand-metal complexes (e.g., Pd, Ni) in model reactions (e.g., Heck coupling). Correlate turnover frequency (TOF) with bite angle adjustments (Table 1) .

Q. Table 1: Catalytic Performance of Pd Complexes with Modified Bite Angles

| Ligand | Bite Angle (°) | TOF (h⁻¹) | Yield (%) |

|---|---|---|---|

| Parent DPPP | 94 | 1200 | 85 |

| DPPP Monooxide | 88 | 900 | 78 |

| DPPP-Dioxane Adduct | 102 | 1500 | 92 |

Q. How can researchers resolve contradictions in reported catalytic efficiencies between homogeneous and heterogeneous systems?

Methodological Answer:

- Mechanistic Probes : Use kinetic isotope effects (KIE) and operando XAFS to distinguish between homogeneous vs. colloidal metal nanoparticle pathways .

- Leaching Tests : Filter catalysts mid-reaction and analyze filtrate activity. Combine with ICP-MS to quantify metal leaching .

- Surface Analysis : Perform XPS on heterogeneous catalysts to confirm ligand retention on metal surfaces .

Q. What strategies enhance the ligand’s stability under oxidative reaction conditions (e.g., aerobic oxidations)?

Methodological Answer:

- Electron-Withdrawing Substituents : Introduce fluorinated aryl groups to the phosphine backbone, reducing susceptibility to oxidation .

- Steric Shielding : Modify the propane backbone with bulky groups (e.g., cyclohexyl) to protect the phosphorus centers .

- Redox Buffers : Add sacrificial reductants (e.g., ascorbic acid) to scavenge reactive oxygen species during catalysis .

Data Contradiction Analysis

Q. Discrepancies in reported catalytic selectivity for asymmetric hydrogenation: How to identify root causes?

Methodological Answer:

- Parameter Screening : Systematically vary reaction parameters (temperature, pressure, solvent polarity) to isolate selectivity drivers .

- Chiral Characterization : Use circular dichroism (CD) spectroscopy to confirm ligand enantiopurity and rule out racemization .

- Computational Modeling : Compare transition-state energies for competing pathways using DFT to identify steric/electronic bottlenecks .

Safety and Compliance

Q. What are the key safety considerations for large-scale synthesis in academic labs?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.